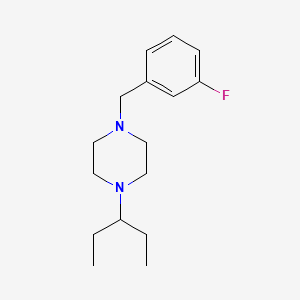![molecular formula C22H24N2OS B12473059 3-cyclohexyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12473059.png)
3-cyclohexyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclohexyl-2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound features a benzothieno-pyrimidine core, which is a fused ring system combining benzene, thiophene, and pyrimidine rings.
準備方法
The synthesis of 3-cyclohexyl-2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide with phosgene can yield the desired compound . Another approach involves the cyclization of 2-(N-carbethoxy-amino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxamide . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
化学反応の分析
3-cyclohexyl-2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including anti-inflammatory and anticancer properties . In medicine, it is being explored for its potential therapeutic applications. In industry, it is used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 3-cyclohexyl-2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.
類似化合物との比較
3-cyclohexyl-2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride . While both compounds feature a fused ring system, they differ in their specific ring structures and substituents. This uniqueness can influence their chemical reactivity and biological activities. Other similar compounds include various benzothieno-pyrimidine derivatives, which share the core structure but differ in their substituents and functional groups.
特性
分子式 |
C22H24N2OS |
|---|---|
分子量 |
364.5 g/mol |
IUPAC名 |
3-cyclohexyl-2-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H24N2OS/c25-22-19-17-13-7-8-14-18(17)26-21(19)23-20(15-9-3-1-4-10-15)24(22)16-11-5-2-6-12-16/h1,3-4,9-10,16H,2,5-8,11-14H2 |
InChIキー |
BEUBKNVZBFTIOE-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2C(=NC3=C(C2=O)C4=C(S3)CCCC4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Propan-2-yl 2-{[(2,6-dichlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12472986.png)
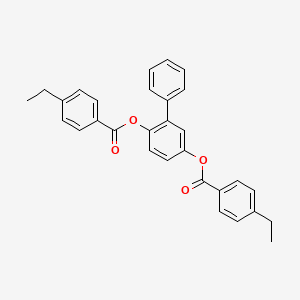
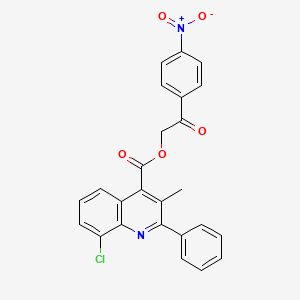
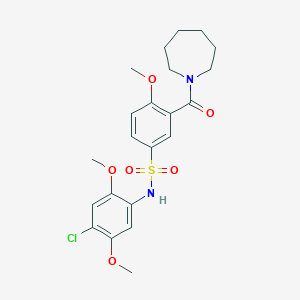
![4-Bromo-2-[(4-cyclopentylpiperazin-1-yl)methyl]phenol](/img/structure/B12473009.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B12473020.png)
![3-bromo-4-methoxy-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B12473027.png)
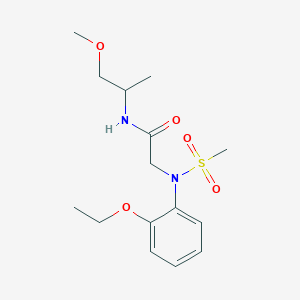

![2-(4-methoxyphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12473044.png)
